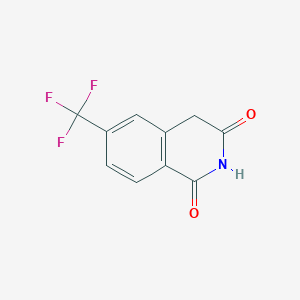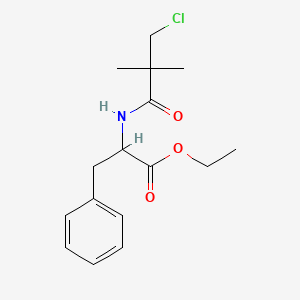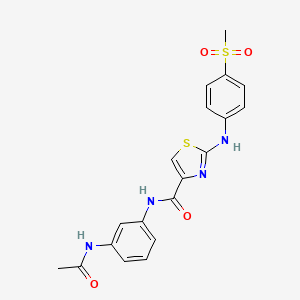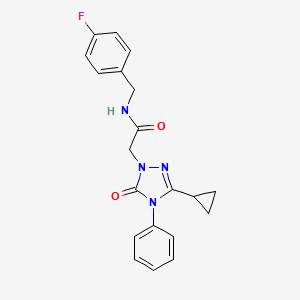
6-(Trifluoromethyl)isoquinoline-1,3(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolines are an important class of heterocyclic compounds. They are nitrogen-containing compounds that are considered as important components of many biologically active products . They demonstrate a wide range of biological activities and are used as components of anti-cancer, anti-malarial and some other drugs .
Synthesis Analysis
Isoquinoline derivatives can be synthesized via various methods. For instance, heterocyclic derivatives were synthesized via a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides . Another method involves the decarbonylative coupling of N-alkyl-N-methacryloylbenzamides and aliphatic aldehydes under metal-free conditions .Chemical Reactions Analysis
The chemical reactions involving isoquinoline derivatives can be quite diverse. For example, a green electrochemical continuous-flow approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through the sulfonylation of alkenes with sulfonylhydrazides .科学的研究の応用
Novel Synthesis Methods
A significant application of 6-(Trifluoromethyl)isoquinoline-1,3(2H,4H)-dione is in the development of novel synthesis methods. Tang et al. (2015) introduced a visible-light-induced carboperfluoroalkylation process using perfluoroalkyl iodides and bromides, leading to the creation of perfluorinated isoquinoline-1,3(2H,4H)-diones. This method facilitates the incorporation of a wide range of perfluorinated groups, showcasing the versatility of the compound in synthetic chemistry (Shi Tang et al., 2015).
Niu and Xia (2022) reviewed diverse synthetic methods for isoquinoline-1,3(2H,4H)-dione compounds, emphasizing their growing interest among synthetic chemists. This review highlights the compound's importance in the development of simple, mild, and efficient synthetic methods (Yan-Ning Niu & Xiao-Feng Xia, 2022).
Potential in Drug Discovery
The compound also plays a role in drug discovery. Tsou et al. (2009) discovered that derivatives of isoquinoline-1,3(2H,4H)-dione are potent and selective inhibitors of cyclin-dependent kinase 4, a novel class of potential antitumor agents. This discovery points to the compound's medicinal relevance and potential therapeutic applications (H. Tsou et al., 2009).
Kang et al. (2014) synthesized derivatives of isoquinoline-1,3(2H,4H)-dione and evaluated their antitumor activity. The results suggest that these compounds could potentially inhibit tumor growth, indicating their significance in cancer research (Bo-Rui Kang et al., 2014).
Applications in Material Science
In the field of material science, Yun and Lee (2017) utilized benzoisoquinoline-1,3-dione as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent emitters. This indicates its potential use in the development of high-efficiency fluorescent materials (J. Yun & Jun Yeob Lee, 2017).
Chemical Characterization and Sensor Development
Staneva et al. (2020) studied a new 1,8-naphthalimide derivative, including the synthesis of 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3). The investigation of its photophysical characteristics and the influence of pH and metal ions on its fluorescent intensity suggests potential applications in sensor technology and materials science (D. Staneva et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
6-(trifluoromethyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)6-1-2-7-5(3-6)4-8(15)14-9(7)16/h1-3H,4H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQOWNUFXYQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2705984.png)


![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate](/img/structure/B2705987.png)


![Spiro[5.5]undecan-5-amine](/img/structure/B2705991.png)


![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2705994.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2705997.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide](/img/structure/B2706004.png)
![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2706006.png)
